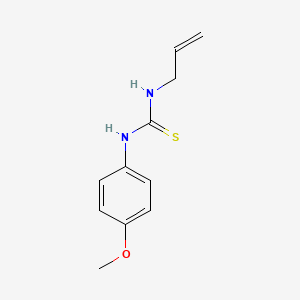
1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea
Overview
Description
1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea, also known as MPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTU is a thiourea derivative that has been studied for its ability to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea has been extensively studied for its potential applications in various fields such as cosmetics, agriculture, and medicine. In cosmetics, 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea has been shown to inhibit the activity of tyrosinase, which is responsible for the production of melanin. This property makes 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea a potential candidate for the development of skin whitening agents. In agriculture, 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of fungicides and bactericides. In medicine, 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea has been studied for its potential applications in the treatment of cancer and neurodegenerative diseases.
Mechanism of Action
1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea inhibits the activity of tyrosinase by binding to the copper ions present in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of tyrosine to melanin, resulting in a reduction in melanin production. The exact mechanism of action of 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea in other applications such as agriculture and medicine is still under investigation.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea has been shown to have low toxicity and is well-tolerated in animal studies. In addition to its ability to inhibit tyrosinase activity, 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea has been shown to have antioxidant properties, which may contribute to its potential applications in the treatment of neurodegenerative diseases. 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea has also been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea is its low toxicity, which makes it a suitable candidate for in vivo studies. 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea is also stable under a wide range of pH and temperature conditions, which makes it a suitable candidate for formulation in various applications. One of the limitations of 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea is its low solubility in water, which may limit its potential applications in aqueous formulations.
Future Directions
Future research on 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea could focus on its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea's antioxidant properties make it a potential candidate for the development of drugs that can slow down or prevent the progression of these diseases. Future research could also focus on the development of 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea-based skin whitening agents that are safe and effective. Finally, future research could focus on the optimization of the synthesis method of 1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea to improve its yield and purity.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-4-6-10(14-2)7-5-9/h3-7H,1,8H2,2H3,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZDXTXPJKIOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365509 | |
| Record name | N-allyl-N'-(4-methoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(prop-2-EN-1-YL)thiourea | |
CAS RN |
1138-72-3 | |
| Record name | N-allyl-N'-(4-methoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B1621073.png)


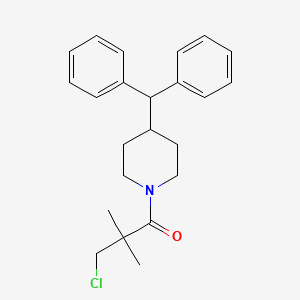
![5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B1621080.png)

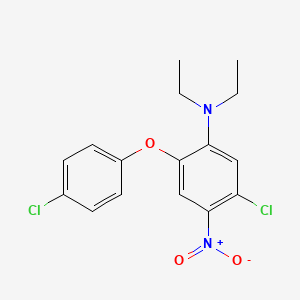

![2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane](/img/structure/B1621084.png)

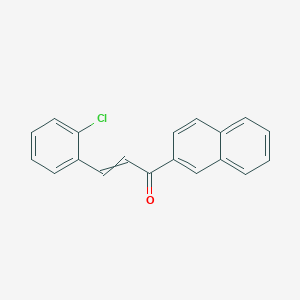
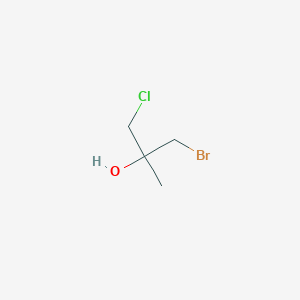

![N-[(4-chlorobenzoyl)oxy]-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide](/img/structure/B1621094.png)